molecular formula C5H8F2O2 B567980 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid CAS No. 1208092-05-0

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Cat. No. B567980
M. Wt: 138.114
InChI Key: CNMSTIBVHJXRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Scientific Research Applications

1. Automated Radiosynthesis of Tracers

  • Application Summary: The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are used for imaging hypoxia and tau pathology, respectively .
  • Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
  • Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8) . The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .

2. Enzymatic Synthesis of Fluorinated Compounds

  • Application Summary: The compound is used in the enzymatic synthesis of fluorinated compounds . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

3. Synthesis of Fluorinated 3,6-Dihydropyridines

  • Application Summary: The compound is used in the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates .
  • Methods of Application: The synthesis is achieved by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® .
  • Results: A new approach to the synthesis of these compounds has been developed .

4. Synthesis of 3-Fluoro-2-methylphenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

5. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

6. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

7. Synthesis of 3-Fluoro-2-methylphenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

8. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

9. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid

  • Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
  • Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
  • Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSTIBVHJXRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680558
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

CAS RN

1208092-05-0
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 209A (0.300 g, 1.314 mmol) in EtOAc (5 mL) was added 10% Pd/C (0.140 g, 0.131 mmol). The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi). The reaction mixture was then filtered through a pad of CELITE® and the cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to afford Intermediate 209B as a yellow liquid (160 mg, 88%). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.02 (bs, 1H), 4.40-4.66 (m, 4H), 1.06-1.20 (m, 3H).
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
88%

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